3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone chemical properties
3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone chemical properties
An In-Depth Technical Guide to the Chemical Properties of 3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: A Modern Building Block for Complex Synthesis
3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone is a specialized aryl ketone that merges the classic propiophenone scaffold with a fluorinated ether moiety. This combination makes it a valuable intermediate in modern synthetic chemistry, particularly in the fields of drug discovery and materials science. The propiophenone core is a well-established structural motif found in numerous pharmaceuticals, including central nervous system (CNS) agents and anorectics.[1][2][3] The introduction of the 1,1,2,2-tetrafluoroethoxy group at the meta-position imparts unique physicochemical properties, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, which are highly sought after in the design of next-generation bioactive molecules and advanced polymers.[4][5]
This guide provides a comprehensive technical overview of 3'-(1,1,2,2-tetrafluoroethoxy)propiophenone, detailing its chemical properties, a robust synthetic pathway, spectroscopic characterization, reactivity profile, and essential safety protocols. The information herein is synthesized to provide researchers with the foundational knowledge required to effectively utilize this compound in their research and development endeavors.
Part 1: Core Physicochemical Properties
The defining features of 3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone stem from its hybrid structure. The molecule's properties are a blend of the aromatic ketone character of propiophenone and the unique influence of the highly electronegative tetrafluoroethoxy substituent.
| Property | Value | Source |
| IUPAC Name | 1-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]propan-1-one | N/A |
| Synonyms | 3'-TFE-propiophenone | N/A |
| Molecular Formula | C₁₁H₁₀F₄O₂ | N/A |
| Molecular Weight | 250.19 g/mol | N/A |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | [3] |
| Solubility | Insoluble in water; miscible with common organic solvents (e.g., ethanol, ether, benzene, toluene) | [1][6] |
| Melting Point | Estimated < 25 °C | [3][6][7] |
| Boiling Point | Estimated > 220 °C (at 760 mmHg) | [3][6][7] |
| Density | Estimated > 1.2 g/mL at 25 °C | [7] |
Part 2: Synthesis and Purification Protocol
The most direct and industrially scalable method for preparing 3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone is through the Friedel-Crafts acylation of 1-(1,1,2,2-tetrafluoroethoxy)benzene with propanoyl chloride.
Experimental Workflow: Friedel-Crafts Acylation
Caption: Friedel-Crafts acylation workflow for synthesizing the target compound.
Step-by-Step Methodology
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Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and anhydrous dichloromethane (DCM) as the solvent.
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add propanoyl chloride (1.1 equivalents) dropwise to the suspension via the dropping funnel over 15 minutes. Allow the mixture to stir for an additional 30 minutes at 0 °C.
-
Substrate Introduction: Add a solution of 1-(1,1,2,2-tetrafluoroethoxy)benzene (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure 3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone.
Causality Behind Experimental Choices
-
Anhydrous Conditions: The Friedel-Crafts reaction is highly sensitive to moisture, as water reacts with and deactivates the aluminum chloride Lewis acid catalyst. Flame-drying the glassware and using anhydrous solvents is critical for success.
-
Lewis Acid Catalyst (AlCl₃): Aluminum chloride is a strong Lewis acid required to coordinate with the propanoyl chloride, generating a highly electrophilic acylium ion intermediate necessary for the electrophilic aromatic substitution to occur.[1]
-
Controlled Temperature (0 °C): The initial reaction is performed at 0 °C to control the exothermicity of the acylium ion formation and to prevent side reactions. The reaction is then allowed to warm to room temperature to provide sufficient energy to overcome the activation barrier for the aromatic substitution.
Part 3: Spectroscopic and Analytical Characterization
The structural identity and purity of 3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone can be unequivocally confirmed using a combination of spectroscopic techniques. The following are predicted data based on the known spectra of propiophenone and the influence of fluoroalkoxy substituents.[8][9]
| Technique | Predicted Spectroscopic Data |
| ¹H NMR | δ (ppm): 7.8-7.9 (m, 2H, Ar-H ortho to C=O), 7.4-7.6 (m, 2H, Ar-H), 6.0-6.4 (tt, 1H, -OCF₂CF₂H ), 3.0 (q, 2H, -C(=O)CH ₂CH₃), 1.2 (t, 3H, -C(=O)CH₂CH ₃). |
| ¹³C NMR | δ (ppm): ~200 (C=O), 150-155 (Ar-C-O), 130-140 (Ar-C), 115-125 (Ar-CH), 115-120 (t, -OC F₂CF₂H), 105-110 (t, -OCF₂C F₂H), ~32 (-C H₂CH₃), ~8 (-CH₂C H₃). |
| ¹⁹F NMR | δ (ppm): ~ -90 (d, 2F, -OCF₂ CF₂H), ~ -138 (tq, 2F, -OCF₂CF₂ H). |
| Mass Spec (EI) | m/z: 250 (M⁺), 221 ([M-C₂H₅]⁺), 149 ([M-OCF₂CF₂H]⁺), 121 ([C₆H₄CO]⁺), 101 ([CF₂CF₂H]⁺), 77 ([C₆H₅]⁺). |
Part 4: Chemical Reactivity and Potential Applications
The reactivity of 3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone is dictated by its three primary functional regions: the ketone carbonyl, the α-protons, and the substituted aromatic ring.
Caption: Key reactivity sites on the 3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone molecule.
-
Carbonyl Reactivity: The ketone group is a primary site for nucleophilic addition. It can be readily reduced to the corresponding secondary alcohol using agents like sodium borohydride (NaBH₄), a key transformation for creating chiral centers in pharmaceutical synthesis. The strong electron-withdrawing nature of the meta-tetrafluoroethoxy group increases the electrophilicity of the carbonyl carbon, potentially making it more reactive towards nucleophiles compared to unsubstituted propiophenone.[4][10]
-
α-Proton Acidity: The methylene protons adjacent to the carbonyl group are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in various C-C bond-forming reactions, such as aldol condensations and alkylations.
-
Aromatic Ring Substitution: The tetrafluoroethoxy group is a deactivating, meta-directing group for electrophilic aromatic substitution due to the strong inductive effect of the fluorine atoms. Therefore, further substitution on the aromatic ring (e.g., nitration, halogenation) will preferentially occur at the positions meta to the existing substituents.
Potential Applications: Given its structure, this compound is an ideal starting material for:
-
Pharmaceutical Intermediates: Synthesis of complex drug candidates where the tetrafluoroethoxy group can serve as a metabolically stable bioisostere for other functional groups.
-
Agrochemicals: Development of novel pesticides and herbicides, leveraging the known bioactivity of fluorinated compounds.
-
Advanced Materials: Creation of fluorinated polymers and liquid crystals with tailored thermal and electronic properties.
Part 5: Safety and Handling
While specific toxicity data for 3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone is not available, a robust safety profile can be constructed based on data for structurally similar compounds, such as 3'-(1,1,2,2-Tetrafluoroethoxy)butyrophenone and other substituted propiophenones.[11][12]
| GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| Warning | H302: Harmful if swallowed.[12]H315: Causes skin irritation.[12]H319: Causes serious eye irritation.[12]H335: May cause respiratory irritation.[12] | P261: Avoid breathing mist/vapors/spray.[13]P280: Wear protective gloves/eye protection/face protection.[13]P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[13]P302+P352: IF ON SKIN: Wash with plenty of water.[11]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11][13] |
Handling and Storage:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13]
-
Personal Protective Equipment (PPE): Wear nitrile gloves, chemical safety goggles, and a lab coat.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[3][7]
-
First-Aid Measures:
-
Inhalation: Move person to fresh air. If breathing is difficult, administer oxygen.[11][14]
-
Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13][14]
-
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PubChem. 1,1,2,2-Tetrafluoroethene;2,2,3,3-tetrafluoro-3-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxypropanoic acid. [Link]
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PubChem. Propanoic acid, 3-(1-(difluoro((1,2,2-trifluoroethenyl)oxy)methyl). [Link]235)
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